An In-Depth Technical Guide to the Chemical Properties of N-[4-(acetylamino)phenyl]-2-chloroacetamide
An In-Depth Technical Guide to the Chemical Properties of N-[4-(acetylamino)phenyl]-2-chloroacetamide
Introduction
Overview of the Compound
N-[4-(acetylamino)phenyl]-2-chloroacetamide is a bifunctional organic compound that integrates the structural features of both acetanilide and a reactive α-chloro amide. Its chemical architecture, consisting of a para-substituted aromatic ring with two distinct amide functionalities, makes it a molecule of significant interest in synthetic organic chemistry. The primary locus of reactivity is the terminal chloroacetyl group, which contains a highly electrophilic carbon atom adjacent to the chlorine, rendering the molecule an effective alkylating agent. This inherent reactivity allows it to serve as a versatile intermediate or building block for the synthesis of more complex molecular scaffolds, particularly in the development of novel heterocyclic compounds and potential pharmaceutical agents.
Nomenclature and Identification
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The properties and identifiers for N-[4-(acetylamino)phenyl]-2-chloroacetamide are summarized below.
| Identifier | Value |
| Systematic IUPAC Name | N-[4-(acetylamino)phenyl]-2-chloroacetamide |
| CAS Number | 2653-10-3[1] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[1] |
| Molecular Weight | 226.66 g/mol [1] |
| MDL Number | MFCD00186762[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical environments and are critical for designing synthetic protocols, purification strategies, and formulation studies. N-[4-(acetylamino)phenyl]-2-chloroacetamide is a solid at room temperature, with its two amide groups contributing to intermolecular hydrogen bonding, which influences its melting point and solubility profile.
| Property | Value / Description | Source(s) |
| Appearance | Solid, powder or crystalline form. | General knowledge |
| Melting Point | Data for the closely related 2-Chloro-N-(4-chlorophenyl)acetamide is 169.0 to 173.0 °C. The melting point is expected to be in a similar range. | |
| Solubility | Expected to have limited solubility in cold water but increased solubility in polar organic solvents such as ethanol, DMF, and acetone, similar to related amide structures.[2][3] | [2][3] |
| LogP (Octanol/Water) | The related N-(4-chlorophenyl)acetamide has a LogP of 2.12. A similar value, indicating moderate lipophilicity, is expected. | [2] |
Synthesis and Purification
The strategic value of N-[4-(acetylamino)phenyl]-2-chloroacetamide lies in its straightforward and efficient synthesis, which makes it a readily accessible intermediate for further chemical transformations.
Synthetic Pathway: Chloroacetylation of 4-Aminoacetanilide
The most direct and common method for preparing N-[4-(acetylamino)phenyl]-2-chloroacetamide is through the N-acylation of 4-aminoacetanilide (also known as N-acetyl-p-phenylenediamine). In this reaction, the primary amine of 4-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of a chloroacetylating agent, such as chloroacetyl chloride. A weak base is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
The choice of a chloroacetylating agent is causal; chloroacetyl chloride is highly reactive and ensures a rapid and high-yielding conversion. The base, often a tertiary amine like triethylamine or an inorganic carbonate, is selected to be non-nucleophilic to avoid competing side reactions.
Visualization: Synthesis Workflow
The following diagram illustrates the synthetic conversion of 4-aminoacetanilide to the target compound.
Caption: Synthetic pathway for N-[4-(acetylamino)phenyl]-2-chloroacetamide.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, where successful synthesis is confirmed by subsequent characterization.
-
Reagents and Equipment :
-
4-Aminoacetanilide
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure :
-
To a stirred solution of 4-aminoacetanilide (1.0 eq) and potassium carbonate (1.5 eq) in DCM at 0 °C (ice bath), add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The use of an ice bath is critical to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding water. This step deactivates any remaining chloroacetyl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The principle is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly. The pure product will crystallize out, leaving impurities behind in the solvent. The resulting crystals are then collected by vacuum filtration and dried.[4]
Spectroscopic Characterization
Structural elucidation and purity assessment are non-negotiable in chemical synthesis. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COCH₃ | ~2.1 | Singlet (s) | 3H | Methyl protons adjacent to a carbonyl group. |
| -CH₂Cl | ~4.2 | Singlet (s) | 2H | Methylene protons deshielded by adjacent chlorine and carbonyl group. |
| Aromatic (C₆H₄) | ~7.4 - 7.6 | Multiplet (m) | 4H | Protons on the benzene ring, appearing as a complex pattern due to their coupling. |
| -NH- (acetylamino) | ~9.8 | Singlet (s) | 1H | Amide proton, often broad, deshielded by the acetyl carbonyl group. |
| -NH- (chloroacetamido) | ~10.2 | Singlet (s) | 1H | Amide proton, deshielded by the chloroacetyl carbonyl group. |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy maps the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | ~24 |
| -CH₂Cl | ~43 |
| Aromatic C | 120 - 140 |
| -NH-CO-CH₃ | ~168 |
| -NH-CO-CH₂Cl | ~165 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[5][6]
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |
| N-H Stretch (Amide) | 3300 - 3100 | Stretching |
| C=O Stretch (Amide I) | 1680 - 1650 | Stretching |
| N-H Bend (Amide II) | 1570 - 1515 | Bending |
| C-Cl Stretch | 800 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight. The high-resolution mass spectrum (HRMS) can confirm the elemental composition.[7]
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Expected Molecular Ion (M⁺): m/z = 226.05 (for ³⁵Cl) and 228.05 (for ³⁷Cl), with an approximate 3:1 isotopic ratio, which is a characteristic signature for a monochlorinated compound.
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Key Fragmentation: Loss of the chloroacetyl group (•CH₂Cl) or cleavage of the amide bonds.
Chemical Reactivity and Mechanistic Insights
The Electrophilic Nature of the α-Carbon
The chemical reactivity of N-[4-(acetylamino)phenyl]-2-chloroacetamide is dominated by the chloroacetyl moiety.[8] The chlorine atom is an effective leaving group, and the adjacent carbonyl group withdraws electron density, making the methylene (-CH₂-) carbon highly electrophilic and susceptible to attack by nucleophiles via an S_N2 mechanism. This reactivity is the cornerstone of its utility as a synthetic building block.[8]
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles. This reaction is a powerful tool for constructing new carbon-heteroatom bonds.[8]
-
N-Nucleophiles (e.g., amines, imidazoles): Reaction with amines leads to the formation of glycine amide derivatives.
-
O-Nucleophiles (e.g., alcohols, phenols): Reaction in the presence of a base yields ether linkages.
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S-Nucleophiles (e.g., thiols, thiophenols): Reaction forms thioether bonds, a common strategy in the synthesis of various biologically active molecules.
Visualization: General Reactivity Mechanism
Caption: General S_N2 mechanism for nucleophilic substitution.
Applications in Research and Drug Development
Role as a Versatile Synthetic Intermediate
The predictable reactivity of N-[4-(acetylamino)phenyl]-2-chloroacetamide makes it an ideal starting material for building molecular complexity. It provides a reliable method for introducing the -(C=O)-CH₂- linker, which can be further elaborated into various functional groups or used to construct heterocyclic rings like thiazoles or imidazoles.
Synthesis of Biologically Active Compounds
Derivatives of N-phenylacetamide are explored for a wide range of therapeutic applications. By modifying the core structure, researchers have developed compounds with significant biological activity.
-
Antimicrobial Agents : N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts like C. albicans. The lipophilicity introduced by the substituted phenyl ring is crucial for penetrating microbial cell membranes.[9]
-
Anticoagulants : The N-phenyl-2-(phenyl-amino) acetamide scaffold has been identified as a promising template for designing novel inhibitors of Factor VIIa, a key protein in the blood coagulation cascade.[10] This highlights the potential of such derivatives in treating coagulation disorders.[10]
-
Agrochemicals : Phenylacetamide derivatives have also been synthesized and evaluated for their antibacterial and nematicidal activities against plant pathogens, demonstrating their potential utility in agriculture.[7]
Safety and Handling
As a reactive alkylating agent and a member of the chloroacetamide class of compounds, N-[4-(acetylamino)phenyl]-2-chloroacetamide must be handled with appropriate caution.[11]
Hazard Identification
-
Skin/Eye Irritation : May cause skin irritation and serious eye damage.[12]
-
Sensitization : May cause an allergic skin reaction.[12]
-
Toxicity : Chloroacetamides are generally considered toxic if swallowed or inhaled.[11]
Recommended Handling Procedures
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[12][13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[12]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
N-[4-(acetylamino)phenyl]-2-chloroacetamide is a valuable and versatile synthetic intermediate characterized by a stable acetanilide backbone and a reactive chloroacetyl functional group. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in drug development. The ability to readily undergo nucleophilic substitution allows for the facile construction of diverse molecular libraries, leading to the discovery of novel compounds with significant potential as antimicrobial, anticoagulant, and agrochemical agents. A thorough understanding of its chemical properties, spectroscopic fingerprint, and handling requirements is essential for its safe and effective utilization in a research setting.
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